molecular formula C11H11FO4 B2707803 Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate CAS No. 2326068-11-3

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B2707803
CAS No.: 2326068-11-3
M. Wt: 226.203
InChI Key: MFNMAVPCIBTFRK-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate (CAS 2326068-11-3) is a fluorinated organic building block of significant interest in medicinal and synthetic chemistry research . This compound, with a molecular formula of C 11 H 11 FO 4 and a molecular weight of 226.20 g/mol, is characterized by the presence of both a benzoate ester and a separate side-chain methoxycarbonyl group . Its structure, featuring a fluorine substituent, makes it a valuable intermediate for the synthesis and exploration of more complex molecules, particularly in the development of novel active compounds. Research into peptide macrocycles, for instance, utilizes complex benzoate-derived structures in the search for new antibiotics against challenging pathogens like Acinetobacter baumannii . As a key synthetic precursor, this methyl benzoate derivative enables researchers to access a diverse array of chemical scaffolds. It is supplied with a typical purity of 97% and is accompanied by comprehensive analytical data, including NMR and HPLC for quality verification . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNMAVPCIBTFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Converts to 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid.
  • Reduction : Converts the ester group to an alcohol.
  • Substitution : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

These reactions allow for the modification of the compound's properties or the synthesis of derivatives with enhanced biological activity.

Biology

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in drug metabolism studies and the development of pharmaceuticals that require modulation of metabolic pathways. Its lipophilicity enhances membrane permeability, which is advantageous for bioavailability in pharmacological contexts .

Table 1: Biological Activity Data

Activity TypeObserved EffectReference
CYP1A2 InhibitionModulates drug metabolism
AntimicrobialPotential antimicrobial properties
AnticancerInvestigated for anticancer effects

Medicine

The compound is being investigated for its potential use in drug development due to its unique structure. Its ability to inhibit specific enzymes involved in drug metabolism positions it as a candidate for creating drugs with predictable pharmacokinetics. Additionally, its structural characteristics allow for further modifications, potentially leading to compounds with improved efficacy against various diseases .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research : A study explored the structure–activity relationship of derivatives based on this compound, finding that certain modifications enhanced cytotoxicity against leukemia cells .

    Table 2: Cytotoxicity Data
    CompoundGI50 (µM)Reference
    Methyl 5-fluoro compound1.3
    Modified derivative0.9
  • Drug Metabolism Studies : Research demonstrated that this compound affects the metabolism of co-administered drugs by inhibiting CYP1A2, indicating its relevance in understanding drug interactions.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating its biological effects .

Comparison with Similar Compounds

Key Data Comparison:

Property This compound Compound 3q Methyl 4-(2-methoxy-2-oxoethyl)benzoate
Molecular Weight 226.20 g/mol 318.05 g/mol 208.21 g/mol
Melting Point Not reported 179–180°C Not reported
¹H NMR (CDCl₃) Not reported δ 8.09–7.65 (m, 3H) Not reported
Purity >97% 57% yield Commercial grade (purity unspecified)
  • Solubility : The target compound is soluble in organic solvents like DCM and MeOH, with stock solutions prepared in DMSO for research use . Compound 3q exhibits similar solubility in chloroform and ethyl acetate .

Structural Influence on Properties

  • Electron Effects: The 5-fluoro substituent increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Steric Considerations : Bulky substituents (e.g., anthracene in Compound 83) reduce solubility but enhance binding affinity to biological targets .

Biological Activity

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate, with the molecular formula C11_{11}H11_{11}F O4_{4}, is an organic compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate structure substituted with a fluorine atom and a methoxy group, which contribute to its unique chemical reactivity and biological activity. Its synthetic pathways typically involve multi-step reactions, including Suzuki-Miyaura coupling and esterification processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported in recent studies suggest that this compound can inhibit bacterial growth effectively:

Bacterial Strain MIC (µg/mL)
E. coli0.0195
S. aureus0.0048
Bacillus mycoides0.0048
C. albicans0.039

These findings support the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but initial data suggest that the compound interacts with cellular receptors and enzymes critical for tumor growth .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It could bind to specific receptors on the surface of cells, altering signal transduction pathways associated with growth and survival.
  • Chemical Reactivity : The presence of the fluorine atom and methoxy group may enhance its ability to form reactive intermediates that can disrupt cellular functions.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity . This property may open avenues for further research into neurological applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains, with some derivatives showing MIC values below 10 µg/mL .
  • Cancer Cell Line Research : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis at concentrations as low as 5 µM, suggesting a promising role in cancer therapeutics .
  • In Vivo Studies : Animal model studies are ongoing to evaluate the efficacy of this compound in treating infections and tumors, with preliminary results indicating significant reductions in tumor size and bacterial load .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine position, ester groups). ¹⁹F NMR is particularly sensitive to electronic environments.
    • IR : Identify ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
    • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-TOF for exact mass).
  • Crystallography :
    • Single-crystal X-ray diffraction using SHELX () resolves bond lengths, angles, and packing interactions. Refinement via SHELXL ensures accuracy .

How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid solid-state structures):

Cross-validation : Compare NMR-derived torsion angles with X-ray data.

DFT Calculations : Model solution-phase conformers to reconcile spectroscopic observations.

Thermal Motion Analysis : Use SHELXL’s ADPs (Atomic Displacement Parameters) to assess disorder or flexibility in the crystal lattice .

Sample Purity : Re-examine crystallization conditions (e.g., solvent, temperature) to ensure homogeneity .

What strategies optimize the synthesis yield when introducing the methoxy-oxoethyl group?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or transition-metal catalysts for cross-coupling.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., phenolic -OH) to direct regioselectivity.
  • Kinetic Control : Lower temperatures favor selective mono-alkylation.
  • Lessons from Analogues : Methoxy-ester groups in structurally similar compounds (e.g., ’s dimethyl homoterephthalate) suggest steric protection of the ester moiety improves stability .

How to analyze intermolecular interactions in the crystal structure of this compound?

Advanced Research Question

  • Hydrogen Bonding : Identify C-H···O/F interactions using SHELXL’s hydrogen-bonding tools.
  • π-π Stacking : Measure centroid distances between aromatic rings (typically 3.3–3.8 Å).
  • Van der Waals Contacts : Use Mercury or Olex² software to visualize close-packing regions.
  • Case Study : ’s crystal structure highlights C-H···π interactions between aromatic systems, stabilizing the lattice. Thermal ellipsoid plots reveal molecular rigidity .

What experimental designs mitigate challenges in fluorine-directed regioselectivity?

Advanced Research Question
Fluorine’s strong electron-withdrawing effects can hinder or redirect electrophilic attacks:

Directing Group Strategies : Utilize meta-directing effects of fluorine to position the methoxy-oxoethyl group.

Computational Modeling : Predict reactive sites using Fukui indices or electrostatic potential maps.

Competitive Experiments : Compare reactivity with non-fluorinated analogues (e.g., methyl 2-(2-methoxy-2-oxoethyl)benzoate) to isolate fluorine’s role .

How to address contradictions in bioactivity data across different assay conditions?

Advanced Research Question

  • Assay Reproducibility : Standardize solvent systems (e.g., DMSO concentration) to avoid false negatives.
  • Metabolic Stability : Test for ester hydrolysis in physiological buffers (pH 7.4, 37°C) using LC-MS.
  • Control Experiments : Include structurally related compounds (e.g., ’s pyrrolo-pyridine derivatives) to validate target specificity .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of fine powders ().
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis ().

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